molecular formula C20H19N3O2 B5610087 N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide

Cat. No.: B5610087
M. Wt: 333.4 g/mol
InChI Key: KEGWYKPYTKOKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide is a synthetic compound that features both an imidazole ring and a xanthene core. The imidazole ring is known for its presence in many biologically active molecules, while the xanthene core is often found in dyes and fluorescent compounds. This combination makes this compound a compound of interest in various fields of scientific research.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1H-imidazol-1-yl)propyl]-9H-xanthene-9-carboxamide: shares similarities with other imidazole-containing compounds such as:

Uniqueness

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-20(22-10-5-12-23-13-11-21-14-23)19-15-6-1-3-8-17(15)25-18-9-4-2-7-16(18)19/h1-4,6-9,11,13-14,19H,5,10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGWYKPYTKOKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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